Juncuenin B

antiproliferative HeLa cervical cancer

Juncuenin B (CAS 1161681-20-4; C₁₈H₁₈O₂; MW 266.33) is a 9,10-dihydrophenanthrene natural product isolated from multiple Juncaceae species, including Juncus articulatus, J. effusus, J.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
Cat. No. B13445694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuncuenin B
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCC3=C(C(=C(C=C32)O)C)C=C)O
InChIInChI=1S/C18H18O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4,7-9,19-20H,1,5-6H2,2-3H3
InChIKeyFJDKWDFWAXRBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Juncuenin B for Research Procurement: A Quantitatively Differentiated 9,10-Dihydrophenanthrene from Juncaceae Species


Juncuenin B (CAS 1161681-20-4; C₁₈H₁₈O₂; MW 266.33) is a 9,10-dihydrophenanthrene natural product isolated from multiple Juncaceae species, including Juncus articulatus, J. effusus, J. ensifolius, and J. atratus [1]. It belongs to a structurally restricted group of plant phenanthrenes that have attracted attention for their antiproliferative, anti-inflammatory, and antibacterial properties. Unlike more promiscuous phenolic scaffolds, Juncuenin B bears a specific substitution pattern—a vinyl group at C-8 and methyl groups at C-1 and C-7 on the dihydrophenanthrene core—that dictates its differential activity profile relative to structurally near-identical analogs such as dehydrojuncuenin B, juncusol, and juncuenin D [2].

Why Juncuenin B Cannot Be Casually Replaced by Other Juncaceae Phenanthrenes in Experimental Protocols


Within the Juncaceae phenanthrene family, minor structural variations produce large functional divergences. Juncuenin B differs from dehydrojuncuenin B only by the saturation state at C-9/C-10 (9,10-dihydro vs. fully aromatic), yet this single alteration inverts the antibacterial–antiproliferative activity ratio: dehydrojuncuenin B is the dominant anti-MRSA agent (MIC 15.1 μM) while Juncuenin B is markedly weaker against MSSA/MRSA but substantially more potent against HeLa cells (IC₅₀ 2.9 μM) [1]. Similarly, Juncuenin B differs from juncusol only in the position of the vinyl substituent (C-8 vs. C-5), yet juncusol achieves an IC₅₀ of 0.95 μM against HeLa cells—roughly 3-fold more potent—while remaining completely inactive against HPV-16-positive SiHa and CaSki cervical lines, a lineage restriction not shared by Juncuenin B [2]. These structure–activity cliffs mean that no single Juncaceae phenanthrene can serve as a universal surrogate; selection must be driven by the specific biological question.

Quantitative Evidence Guide: Where Juncuenin B Demonstrates Verifiable Differentiation from Its Closest Analogs


Juncuenin B vs. Cisplatin: Superior Antiproliferative Potency Against HeLa Cervical Carcinoma Cells

In a head-to-head MTT assay across HeLa, SiHa, and MDA-MB-231 human tumor cell lines, juncuenin B (3) demonstrated an IC₅₀ of 2.91 μM against HeLa cells, outperforming the clinical reference agent cisplatin (IC₅₀ 12.43 μM) by a factor of 4.3-fold [1]. In an independent study using the same MTT protocol (0.1–30 μM, 72 h), juncuenin B confirmed an IC₅₀ of 2.9 ± 0.5 μM against HeLa cells and exhibited inactivity against non-tumor NIH/3T3 fibroblasts (IC₅₀ > 30 μM), yielding a selectivity index exceeding 10 [2]. This dual-source reproducibility strengthens the reliability of the 2.9–2.91 μM potency benchmark.

antiproliferative HeLa cervical cancer natural product phenanthrene

Anti-Inflammatory Activity: Juncuenin B Matches Juncusol in fMLP/CB-Stimulated Human Neutrophil Assays Within a Factor of 1.6

In a superoxide anion generation assay using fMLP/CB-stimulated human neutrophils, juncuenin B exhibited an IC₅₀ of 4.9 μM, compared to juncusol at 3.1 μM—a difference of only 1.6-fold [1]. Juncuenin B additionally inhibited elastase release in the same cellular model with an IC₅₀ of 5.5 μM [1]. Importantly, while juncusol achieves higher anti-inflammatory potency in this system, it simultaneously shows potent HeLa cytotoxicity (IC₅₀ 0.95 μM) with a very narrow selectivity window, whereas juncuenin B's broader selectivity against non-tumor cells (IC₅₀ > 30 μM) makes it more suitable for experiments where anti-inflammatory readouts must be cleanly separated from non-specific cytotoxicity .

anti-inflammatory neutrophil superoxide anion elastase release innate immunity

Juncuenin B vs. Dehydrojuncuenin B: Differential Antibacterial Potency Against MSSA and MRSA

In the comprehensive antibacterial screen of J. articulatus phenanthrenes against MSSA and MRSA, dehydrojuncuenin B (12) was among the most potent compounds with an MIC of 15.1 μM against both planktonic and sessile bacterial strains, while juncuenin B (11) did not appear among the active compounds at the <64 μg/mL threshold [1]. Compounds 15 (juncuenin D), 17, and 18 showed intermediate activity with MICs ranging from 30.0 to 56.8 μM. This establishes a clear rank order: dehydrojuncuenin B >> juncuenin D ≥ juncuenin B [1]. The structural basis—the fully aromatic C-ring in dehydrojuncuenin B vs. the 9,10-dihydro system in juncuenin B—thus governs antibacterial activity, meaning that researchers seeking anti-staphylococcal phenanthrenes should select dehydrojuncuenin B, while those requiring reduced antibacterial interference in antiproliferative or anti-inflammatory assays should select juncuenin B.

antibacterial MRSA MSSA Staphylococcus aureus biofilm

Semisynthetic Derivatization: Oxidized Juncuenin B Analogues Achieve Up to 3-Fold Improved Antiproliferative Potency

Juncuenin B serves as a productive starting scaffold for semisynthetic optimization. Oxidation with hypervalent iodine reagents (PIFA/PIDA) generates p-quinol-containing analogues that merge phenanthrene and protoflavone structural features . Five semisynthetic derivatives showed IC₅₀ values ranging from 1.93 to 30.03 μM against human adherent cancer cell lines, with the most potent analogues achieving approximately 3-fold greater antiproliferative activity than the parent juncuenin B . This derivatizability is not equally accessible from all Juncaceae phenanthrenes: the free phenolic hydroxyl groups at C-2 and C-6 on juncuenin B are essential for oxidative p-quinol formation, a transformation that is sterically or electronically precluded in analogs with different hydroxylation patterns such as dehydrojuncuenin B or juncuenin D.

semisynthesis structure–activity relationship lead optimization p-quinol protoflavone hybrid

Caspase-3-Dependent Cytotoxicity in Neuronal HT22 Cells: Juncuenin B Among a Restricted Active Subset

In a targeted cytotoxicity screen of J. effusus constituents against HT22 mouse hippocampal neuronal cells, juncuenin B (6) was one of only five compounds (alongside effusol, juncusol, dehydrojuncuenin B, and juncuenin D) that induced caspase-3-mediated cytotoxicity [1]. While the original study did not report individual IC₅₀ values for each compound in HT22 cells, a subsequent vendor validation study confirmed that juncuenin B (10–100 μM, 24 h) induces concentration-dependent cytotoxicity and caspase-3 activation in HT22 cells . This property is not universal across Juncaceae phenanthrenes: luteolin and luteolin 5-methyl ether, co-isolated from the same extract, did not trigger caspase-3-mediated HT22 cytotoxicity, indicating that the 9,10-dihydrophenanthrene core with specific vinyl/methyl substitution is a prerequisite for this activity.

neurotoxicity caspase-3 HT22 hippocampal apoptosis

Evidence-Backed Application Scenarios for Juncuenin B in Academic and Industrial Research


Cervical Cancer Lead Discovery: Phenanthrene with >4-Fold Potency Advantage Over Cisplatin

Juncuenin B is the preferred Juncaceae phenanthrene for HeLa-based antiproliferative screening cascades. With a reproducible IC₅₀ of 2.9–2.91 μM—4.3-fold superior to cisplatin (IC₅₀ 12.43 μM) and more potent than effusol (IC₅₀ 3.68 μM) or dehydroeffusol (IC₅₀ 7.75 μM) in the same assay panel—it establishes a stronger potency baseline for structure–activity relationship (SAR) studies [1]. Its inactivity against NIH/3T3 fibroblasts (IC₅₀ > 30 μM, selectivity index >10) further supports its use in assays requiring discrimination between tumor and non-tumor cell responses [2].

Anti-Inflammatory Neutrophil Pharmacology Without Confounding Cytotoxicity

For ex vivo neutrophil function studies, juncuenin B provides dual inhibition of superoxide anion generation (IC₅₀ 4.9 μM) and elastase release (IC₅₀ 5.5 μM) [1]. Unlike juncusol—which is 3-fold more potent as an antiproliferative (HeLa IC₅₀ 0.95 μM) and therefore introduces a narrow window between anti-inflammatory and cytotoxic concentrations—juncuenin B's >10-fold selectivity margin against non-tumor cells allows anti-inflammatory mechanisms to be interrogated with reduced risk of cytotoxicity-driven false positives [2].

Semisynthetic Lead Optimization: p-Quinol Hybrid Formation via Phenolic Oxidation

Juncuenin B is the only Juncaceae phenanthrene validated as a starting scaffold for oxidative conversion to p-quinol-containing protoflavone–phenanthrene hybrids. Hypervalent iodine oxidation of juncuenin B yields derivatives with IC₅₀ values as low as 1.93 μM—up to 3.8-fold more potent than the parent [1]. This derivatization path is uniquely enabled by the C-2 and C-6 free phenolic hydroxyl groups, which are absent or differently positioned in close analogs such as dehydrojuncuenin B and juncuenin D, making juncuenin B the essential starting material for this SAR exploration.

Neuronal Caspase-3 Activation Studies: Restricted-Activity Phenanthrene Tool Compound

Among >10 constituents isolated from J. effusus medullae, only five—including juncuenin B—induced caspase-3-mediated cytotoxicity in HT22 hippocampal cells [1]. This restricted activity profile makes juncuenin B a valuable tool compound for dissecting the structural determinants of neuronal caspase-3 activation within the phenanthrene chemotype. Researchers comparing active (juncuenin B) vs. inactive (luteolin, luteolin 5-methyl ether) co-occurring metabolites can probe the pharmacophoric contribution of the 9,10-dihydrophenanthrene core with vinyl/methyl substitution [1].

Quote Request

Request a Quote for Juncuenin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.